N-[(4-formylphenyl)methyl]acetamide
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Overview
Description
N-[(4-formylphenyl)methyl]acetamide, also known as 4-acetamidobenzaldehyde, is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-formylphenyl)methyl]acetamide can be synthesized through the acetylation of 4-aminobenzaldehyde using acetic anhydride. The reaction typically involves the following steps:
Dissolution: 4-aminobenzaldehyde is dissolved in a suitable solvent, such as benzene.
Acetylation: Acetic anhydride is added to the solution, and the mixture is heated to facilitate the reaction.
Purification: The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(4-formylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.
Major Products
Oxidation: 4-acetamidobenzoic acid.
Reduction: 4-acetamidobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-formylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-acetamidobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-aminobenzaldehyde: Similar structure but with an amino group instead of an acetamido group
Uniqueness
N-[(4-formylphenyl)methyl]acetamide is unique due to the presence of both an acetamido group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
156866-50-1 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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